molecular formula C11H13NO4 B2529757 N-Cbz-d-alanine CAS No. 1142-20-7; 26607-51-2

N-Cbz-d-alanine

Cat. No.: B2529757
CAS No.: 1142-20-7; 26607-51-2
M. Wt: 223.228
InChI Key: TYRGLVWXHJRKMT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of N-Cbz-d-alanine as a Chiral Amino Acid Derivative

This compound, also known as N-Benzyloxycarbonyl-d-alanine, is a derivative of d-alanine (B559566), a non-proteinogenic amino acid. chemicalbook.comcymitquimica.com The "Cbz" or "Z" in its name refers to the carbobenzyloxy group, which is attached to the nitrogen atom of the d-alanine molecule. total-synthesis.combachem.com This modification results in a chiral compound with the chemical formula C₁₁H₁₃NO₄. Its chirality, or "handedness," is a critical feature, making it a valuable building block in stereoselective synthesis, where the three-dimensional arrangement of atoms is crucial for the final molecule's function. cymitquimica.com D-alanine itself is naturally found in bacterial cell walls, and its derivatives are significant in biochemical studies. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 83-84°C
Solubility Soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide; limited solubility in water.
Storage Should be stored in a cool, dry place away from light.

Data sourced from multiple references. cymitquimica.comchemicalbook.comguidechem.com

Significance in Organic Chemistry and Biochemistry

The importance of this compound stems from its utility as a protected amino acid. In organic synthesis, particularly in the creation of peptides (short chains of amino acids), it is essential to control which parts of the amino acid molecules react. The Cbz group on this compound serves as a temporary shield for the amino group, preventing it from participating in unwanted reactions. ontosight.ai This allows chemists to selectively form peptide bonds at the carboxylic acid end of the molecule.

In biochemistry, the incorporation of d-amino acids like d-alanine into peptides can lead to molecules with enhanced properties. Peptides containing d-amino acids often exhibit increased stability and resistance to enzymatic degradation in biological systems, which is a significant advantage for developing therapeutic drugs. Furthermore, derivatives of this compound are used in medicinal chemistry to synthesize biologically active compounds, including enzyme inhibitors. guidechem.com

Fundamental Role as a Protecting Group in Multi-Step Synthesis

The carbobenzyloxy (Cbz) group is a cornerstone of protecting group strategy in organic synthesis, first introduced by Bergmann and Zervas. total-synthesis.comnih.gov Its function is to mask the reactivity of an amine by converting it into a much less reactive carbamate (B1207046). total-synthesis.com This protection is crucial during the multi-step process of peptide synthesis. organic-chemistry.org

The key advantage of the Cbz group is its stability under a range of conditions, including those that are basic or mildly acidic, making it compatible with many reaction steps. total-synthesis.com Crucially, it can be removed cleanly under specific, mild conditions—typically through catalytic hydrogenation (using hydrogen gas and a palladium catalyst). total-synthesis.combachem.com This process, known as deprotection, regenerates the free amine, which can then participate in the next desired reaction, such as forming a peptide bond with another amino acid. total-synthesis.com This selective protection and deprotection cycle is the foundation of controlled, stepwise peptide synthesis, a technique that has enabled the creation of countless complex and biologically important peptides. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cbz D Alanine and Its Derivatives

Direct Synthesis of N-Cbz-d-alanine

The most conventional and direct method for preparing this compound involves the protection of the amino group of D-alanine (B559566) using benzyl (B1604629) chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is widely utilized due to its efficiency and straightforward execution.

Reaction of D-alanine with Benzyl Chloroformate

The synthesis is initiated by reacting D-alanine with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl) in an aqueous basic solution. prepchem.comchemdad.comwikipedia.org D-alanine is first dissolved in a solution of sodium hydroxide (B78521) and cooled, typically in an ice bath. prepchem.com Benzyl chloroformate, along with additional base to maintain alkalinity, is then added gradually to the stirred solution. prepchem.com The benzyloxycarbonyl group (Cbz) acts as a protecting group for the amine, forming a stable carbamate (B1207046) linkage that prevents the amine from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters. The process typically begins at a reduced temperature (0–4 °C) to manage the exothermic nature of the reaction and is then allowed to proceed at room temperature. prepchem.com Maintaining a specific pH range is critical; a pH between 10 and 12 is often employed to ensure the amino group of D-alanine remains deprotonated and thus nucleophilic. prepchem.com

Upon completion of the reaction, the aqueous layer is typically washed with a solvent like diethyl ether to remove any unreacted benzyl chloroformate. The subsequent acidification of the solution to a pH of approximately 3 to 5 causes the desired this compound product to precipitate out of the solution, as its solubility in water is low at this pH. prepchem.com The solid product is then collected via filtration. prepchem.com Further purification can be achieved through recrystallization. One documented procedure reports a yield of 23.5 grams of this compound from 12.5 grams of D-alanine. prepchem.com Another method utilizing sodium carbonate as the base in a 1,4-dioxane (B91453) and water solvent system reports yields of up to 100%. lookchem.com

Table 1: Optimized Reaction Conditions for Direct Synthesis of this compound prepchem.comlookchem.com
ParameterConditionRationale
Starting MaterialsD-alanine, Benzyl ChloroformateReactants for Cbz protection.
BaseSodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)Activates the amino group for nucleophilic attack.
SolventWater or 1,4-Dioxane/WaterDissolves the reactants.
TemperatureInitial cooling (0-4 °C), then room temperatureControls reaction rate and minimizes side reactions.
pHMaintained at 10-12 during reaction; adjusted to 3-5 for precipitationEnsures amine deprotonation; facilitates product isolation.
PurificationExtraction with diethyl ether, filtration, recrystallizationRemoves impurities and isolates the final product.
Reported YieldHigh; up to 100%Indicates an efficient transformation.

Base-Mediated Activation Mechanisms

The mechanism of the reaction is a classic example of nucleophilic acyl substitution. The base, such as sodium hydroxide, plays a crucial role by deprotonating the amino group of the D-alanine. This deprotonation significantly increases the nucleophilicity of the nitrogen atom. The resulting alaninate (B8444949) anion then attacks the electrophilic carbonyl carbon of the benzyl chloroformate molecule. This addition is followed by the elimination of the chloride ion, a good leaving group, which leads to the formation of the N-Cbz protected d-alanine (a carbamate). The stability of the Cbz group is a key feature, yet it can be removed under specific, mild conditions when desired, such as through catalytic hydrogenation.

Synthesis of this compound Esters and Other Carboxyl Derivatives

The carboxyl group of this compound can be modified, most commonly through esterification, to create derivatives useful in various synthetic applications, particularly in peptide synthesis.

Esterification Procedures (e.g., Methyl Esters)

There are two primary strategies for synthesizing this compound esters. The first involves the direct esterification of this compound. This can be accomplished by reacting this compound with the desired alcohol under appropriate coupling conditions.

The second, and often more common, approach is to begin with an ester of D-alanine, such as D-alanine methyl ester hydrochloride. This starting material is then reacted with benzyl chloroformate in the presence of a base, similar to the direct synthesis of the carboxylic acid. N-α-Carbobenzoxy-D-alanine methyl ester (Z-D-Ala-OMe) is a prominent example of such a derivative, valued for its role as a protected amino acid in the precise construction of peptide sequences.

Table 2: General Procedures for Esterification
MethodStarting MaterialsKey ReagentsProduct Example
Direct EsterificationThis compound, Alcohol (e.g., Methanol)Coupling agent (e.g., DCC) or Acid catalystThis compound methyl ester
Protection of Alanine (B10760859) EsterD-alanine methyl ester HCl, Benzyl ChloroformateBase (e.g., Triethylamine)This compound methyl ester

Saponification of this compound Esters

The reverse reaction, the hydrolysis of an this compound ester back to the parent carboxylic acid, is known as saponification. masterorganicchemistry.com This process is typically carried out by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture like ethanol/water or THF/water. masterorganicchemistry.com

The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the alkoxide (e.g., methoxide (B1231860) from a methyl ester) is eliminated, which generates the carboxylic acid. masterorganicchemistry.com In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated to yield the corresponding carboxylate salt. masterorganicchemistry.com This acid-base reaction is essentially irreversible because the pKa of a carboxylic acid is significantly lower than that of an alcohol, driving the equilibrium forward. masterorganicchemistry.com To obtain the final, neutral this compound, a separate acidification step (workup) with an acid like HCl is required to protonate the carboxylate salt. masterorganicchemistry.com This two-step hydrolysis route provides an alternative pathway to synthesizing this compound.

Synthesis of Substituted Phenyl Esters

The synthesis of substituted phenyl esters of this compound is a key transformation for producing "activated" amino acid derivatives. These esters, particularly those with electron-withdrawing groups on the phenyl ring, are highly reactive towards nucleophiles and are widely used in peptide coupling reactions.

A primary method for this esterification is the Steglich esterification , which utilizes a carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC). slideshare.netwikipedia.org In this reaction, the carboxylic acid of this compound is activated by DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then readily attacked by the hydroxyl group of a substituted phenol.

A notable example is the synthesis of this compound p-nitrophenyl ester. chemicalbook.com Research has shown that this compound can be converted to its p-nitrophenyl ester with an 86% yield via Steglich esterification, highlighting the efficiency of this method for creating active esters. The general procedure involves reacting this compound with p-nitrophenol in the presence of DCC in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). sci-hub.se The insoluble byproduct, dicyclohexylurea (DCU), precipitates out of the solution and can be easily removed by filtration. sigmaaldrich.com

Table 1: Steglich Esterification of this compound with p-Nitrophenol

ReactantRole
This compoundCarboxylic Acid Source
p-NitrophenolSubstituted Phenol (Alcohol)
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling Agent
Dichloromethane (CH2Cl2)Solvent
Product This compound p-nitrophenyl ester

Derivatization at the Amino Group

A general and effective method for the N-arylation of amino acid esters involves the use of aryl triflates as the electrophilic partner in a palladium-catalyzed cross-coupling reaction. chemicalbook.comchemdad.com This methodology is applicable to a broad range of both α- and β-amino acid esters, including methyl, tert-butyl, and benzyl esters, making it suitable for derivatives of this compound. slideshare.netchemicalbook.com The use of aryl triflates is advantageous, and the reaction conditions are designed to be mild to prevent racemization of the sensitive chiral center of the amino acid. chemicalbook.comchemdad.com

The scope of this transformation is extensive, accommodating various protected amino acid esters. For instance, the successful N-arylation of a Cbz-protected lysine (B10760008) ester demonstrates the compatibility of the carbobenzyloxy protecting group under these reaction conditions, suggesting its applicability to this compound esters. slideshare.net The reaction tolerates a range of functional groups on both the amino acid substrate and the aryl triflate. slideshare.net

The success of the N-arylation with aryl triflates hinges on the selection of an appropriate catalyst system. Research has identified specific palladium (Pd) precatalysts as being highly effective for this transformation. chemicalbook.com The use of well-defined precatalysts offers advantages over generating the active catalyst in situ, providing greater reliability and reproducibility. sigmaaldrich.com

Specifically, t-BuBrettPhos Pd G3 and G4 precatalysts have proven to be exceptionally well-suited for the N-arylation of amino acid esters. slideshare.netchemicalbook.com These catalysts enable the use of mild reaction conditions, which is crucial for minimizing the erosion of enantiomeric purity at the α-carbon of the amino acid. chemicalbook.comchemdad.com Mechanistic studies indicate that any observed loss in enantiomeric excess is typically due to the racemization of the amino acid ester starting material, not the N-arylated product. chemdad.com

The t-BuBrettPhos Pd G4 precatalyst is particularly noteworthy for its effectiveness with more challenging, electron-poor aryl triflate substrates, facilitating higher yields without compromising the enantiopurity of the product. slideshare.net This represents the first reported synthetic application of this specific G4 precatalyst. chemicalbook.comnih.gov

Table 2: Substrate Scope in Palladium-Catalyzed N-Arylation

Substrate TypeExamplesCatalyst SystemKey Outcome
Amino Acid Esters Glycine (B1666218), Alanine, Valine, Phenylalanine, Lysine (Cbz protected), Glutamine (Trityl protected)t-BuBrettPhos Pd G3 or G4High yields and excellent enantioretention. slideshare.net
Aryl Triflates Electron-neutral, electron-rich, and electron-poor variantst-BuBrettPhos Pd G3 or G4Broad applicability; G4 is superior for electron-poor triflates. slideshare.net

General N-Arylation of Amino Acid Esters with Aryl Triflates

Large-Scale Production Methods in Research

For applications requiring significant quantities of this compound beyond typical bench-scale synthesis, scalable production methods are employed. While many specific protocols are proprietary, published data highlights several effective strategies. Current time information in Bangalore, IN.

One advanced method for large-scale production involves the use of continuous flow reactors . Current time information in Bangalore, IN. These systems offer precise control over reaction parameters, such as temperature and pH, through automated systems. This leads to consistent product quality and high throughput, with reports of over 10 kg per batch at 99% purity. Integrated in-line purification modules, such as liquid-liquid extraction, can also be incorporated to remove byproducts efficiently. Current time information in Bangalore, IN.

A more traditional, yet highly scalable, batch process is the methyl ester hydrolysis route . This two-step approach first involves the protection of D-alanine methyl ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. Current time information in Bangalore, IN. This method is noted for its high stereochemical retention due to the mild conditions and can achieve very high yields. Current time information in Bangalore, IN.

Table 3: Comparative Analysis of this compound Synthesis Methods

MethodKey ReagentsSolvent(s)Typical YieldFinal PurityScalability
Direct Protection D-Alanine, Benzyl Chloroformate, NaOHWater89%95%Preferred for lab-scale. Current time information in Bangalore, IN.
Methyl Ester Hydrolysis D-Alanine Methyl Ester HCl, DCC, NaOHDichloromethane / Ethanol98%99%Scalable for industrial production. Current time information in Bangalore, IN.
Continuous Flow Cbz-Cl, DCCDichloromethane90%97%High throughput (>1 kg/hour ). Current time information in Bangalore, IN.

Role of the N Benzyloxycarbonyl Cbz Group As a Protecting Group

Mechanism of Amino Group Protection via Carbamate (B1207046) Linkage

The protection of an amino group, such as the one in d-alanine (B559566), with the Cbz group involves the formation of a stable carbamate linkage. This reaction is typically carried out by treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comnumberanalytics.com The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.comnumberanalytics.com This initial attack forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated from this intermediate, and the base present in the reaction mixture neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion. total-synthesis.com The resulting N-Cbz-d-alanine contains a carbamate bond, which effectively shields the amino group from participating in further reactions. total-synthesis.comontosight.ai

ReagentRole in Protection
Benzyl chloroformate (Cbz-Cl) Source of the benzyloxycarbonyl group.
Base (e.g., NaHCO₃, Na₂CO₃) Neutralizes the HCl byproduct, facilitating the reaction. total-synthesis.com
Amine (e.g., d-alanine) The nucleophile that attacks the Cbz-Cl. total-synthesis.com

Selective Deprotection Methodologies

The removal of the Cbz group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The selectivity of this process is paramount to ensure that other sensitive functional groups within the molecule remain intact.

Catalytic hydrogenation is the most common and mildest method for cleaving the Cbz group. masterorganicchemistry.commasterorganicchemistry.com This process involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), and a source of hydrogen. wikipedia.orgscispace.com The reaction proceeds via hydrogenolysis, where the benzyl-oxygen bond of the carbamate is cleaved. vulcanchem.com This cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com This method is favored for its clean reaction profile and mild conditions, which are compatible with a wide range of functional groups. organic-chemistry.org

Optimizing the conditions for catalytic hydrogenation is crucial for achieving high yields and clean conversions. Key factors include the choice of catalyst, solvent, hydrogen source, temperature, and pressure.

Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst. fishersci.co.uk The catalyst loading and specific type (e.g., 5% or 10% Pd/C) can influence the reaction rate and efficiency. fishersci.co.ukthalesnano.com In some cases, other palladium catalysts or different metals might be employed.

Hydrogen Source: While hydrogen gas (H₂) is the standard, transfer hydrogenation offers a safer and often more convenient alternative. total-synthesis.comorganic-chemistry.org In transfer hydrogenation, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used in place of gaseous hydrogen. organic-chemistry.orgnih.gov

Solvent: The choice of solvent can significantly impact the reaction. Common solvents include methanol (B129727), ethanol, and ethyl acetate. researchgate.net The solvent should be chosen to ensure the solubility of the substrate and compatibility with the reaction conditions.

Temperature and Pressure: Hydrogenation is often carried out at room temperature and atmospheric pressure. thalesnano.com However, for more challenging deprotections, elevated temperatures and pressures may be necessary to increase the reaction rate. thalesnano.com Continuous flow reactors, like the H-Cube®, allow for precise control over these parameters, leading to rapid and efficient deprotections. thalesnano.com

ParameterConditionImpact on Deprotection
Catalyst 10% Pd/CStandard and effective for Cbz removal. thalesnano.com
Hydrogen Source H₂ gas or H-donors (e.g., Formic Acid)H₂ is traditional; H-donors offer safety benefits. total-synthesis.comorganic-chemistry.org
Temperature Room Temperature to 80°CHigher temperatures can increase reaction rate. thalesnano.com
Pressure 1 bar (Atmospheric)Generally sufficient for most deprotections. thalesnano.com

Enzymatic deprotection presents a highly selective and environmentally friendly alternative to chemical methods for removing the Cbz group. google.comrsc.org This approach utilizes enzymes that can specifically hydrolyze the carbamate bond of N-Cbz protected amino acids. researchgate.net

Researchers have identified and isolated enzymes capable of cleaving the N-Cbz group from various microorganisms. A notable example is the N-carbobenzyloxy-deprotecting enzyme from Sphingomonas paucimobilis. rsc.orgresearchgate.netrsc.org The purification process typically involves cell extraction followed by chromatographic techniques such as gel filtration and ion-exchange chromatography to obtain a homogenous enzyme preparation. researchgate.net The purified enzyme from S. paucimobilis has been characterized as a protein with a molecular weight of approximately 155,000 daltons, composed of subunits of 44,000 daltons each. researchgate.net Another novel enzyme, Nα-benzyloxycarbonyl amino acid urethane (B1682113) hydrolase, was isolated from Streptococcus faecalis. tandfonline.com

To overcome the low natural abundance of these enzymes, genetic engineering techniques are employed for their large-scale production and improvement. google.com The gene encoding the N-Cbz-deprotecting enzyme from Sphingomonas paucimobilis has been identified, sequenced, and cloned into a more suitable production host like Escherichia coli. researchgate.netrsc.org This allows for the overexpression of the enzyme, ensuring a sufficient supply for industrial applications. google.com Furthermore, protein engineering strategies can be used to modify the enzyme's properties, such as its substrate specificity, activity, and stability, to better suit specific synthetic needs. google.comacs.org For instance, genetically engineered enzymes can be developed to have enhanced activity towards D-amino acid derivatives or to function under specific process conditions. google.comresearchgate.net

Enzymatic Deprotection

Enantioselective Cleavage Studies

The enantioselective cleavage of the N-benzyloxycarbonyl group is a valuable technique for the resolution of racemic mixtures of amino acids. Research has focused on enzymatic methods to achieve this selectivity, where an enzyme specifically targets one enantiomer over the other.

A notable approach involves a Cbz-deprotecting enzyme isolated from the microorganism Sphingomonas paucimobilis. researchgate.netresearchgate.net This enzyme has been purified and was found to have a molecular weight of 155,000 daltons. researchgate.netresearchgate.net Studies have also explored biocatalytic processes using enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis expressed in Escherichia coli to selectively hydrolyze the Cbz group from either D- or L-amino acids. researchgate.netresearchgate.net Another study demonstrated that lyophilized whole-cell preparations of two Arthrobacter sp. strains could achieve quantitative enantioselective deprotection of several racemic Cbz-amino acids. researchgate.net Penicillin G acylase from E. coli has also been reported as a novel enzyme capable of removing the Cbz group from certain amino acids and oligopeptides. researchgate.net The efficiency and enantioselectivity of these enzymatic deprotections can vary depending on the specific amino acid sequence and structure. researchgate.net

Detailed Research Findings on Enantioselective Cbz Cleavage
Enzyme/OrganismSubstrate TypeKey FindingReference
Cbz-deprotecting enzyme from Sphingomonas paucimobilis SC 16113N-Cbz-amino acidsA novel enzyme was purified and expressed in E. coli, demonstrating enantioselective cleavage activity. researchgate.netresearchgate.net researchgate.net, researchgate.net
Enzymes from Burkholderia phenazinium SC 16530N-Cbz-D- or L-amino acidsDemonstrated D-specific Cbz hydrolase activity, complementing L-specific enzymes and enabling broader biocatalytic applications. researchgate.net researchgate.net
Whole cells of Arthrobacter sp.N-Cbz-DL-amino acidsAchieved quantitative and enantioselective deprotection, successfully applied to prepare Cbz-D-allylglycine and L-allylglycine in high optical purity. researchgate.net researchgate.net
Penicillin G acylase from E. coliN-Cbz-amino acids and oligopeptidesShowed a novel activity for removing the Cbz group, expanding the toolkit of biocatalysts for deprotection. researchgate.net researchgate.net

Comparative Analysis of Deprotection Strategies

The most common method is catalytic hydrogenolysis . highfine.com This technique typically employs a palladium catalyst on a carbon support (Pd/C) with hydrogen gas (H₂) or a hydrogen donor in a process called transfer hydrogenation. total-synthesis.comhighfine.com It is valued for its mild, neutral pH conditions. masterorganicchemistry.com However, a significant drawback is its incompatibility with other reducible functional groups, such as alkynes, alkenes, or certain aryl halides, which can be unintentionally reduced during the reaction. scientificupdate.com

Strong acid cleavage is an alternative, using reagents like hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI). bachem.comhighfine.com These conditions are much harsher and are generally less favored unless the substrate is robust and lacks other acid-sensitive groups. total-synthesis.commasterorganicchemistry.com

A more recently developed approach involves nucleophilic cleavage . This method uses a nucleophile, such as 2-mercaptoethanol (B42355) or other thiols, to attack the benzylic carbon of the Cbz group. organic-chemistry.orgscientificupdate.com This strategy is particularly useful for substrates containing functionalities that are sensitive to standard hydrogenolysis conditions. organic-chemistry.org For instance, this thiol-based deprotection was successfully used in the synthesis of Adagrasib, where it left sensitive aryl chloro and nitrile groups intact. scientificupdate.com

Comparative Analysis of Cbz Deprotection Strategies
StrategyTypical ReagentsConditionsAdvantagesDisadvantagesReference
Catalytic HydrogenolysisH₂, Pd/C; or transfer hydrogenation donors (e.g., ammonium formate, cyclohexadiene)Mild, neutral pH, room temperature and pressure. highfine.comClean byproducts (toluene, CO₂); highly efficient for many substrates. total-synthesis.comIncompatible with reducible groups (alkenes, alkynes, some halides, nitro groups). organic-chemistry.orgscientificupdate.com total-synthesis.com, highfine.com, scientificupdate.com
Strong Acid CleavageHBr in Acetic Acid; TMSI. highfine.comHarsh, strongly acidic conditions.Effective when hydrogenation is not feasible.Not compatible with acid-sensitive functional groups; harsh conditions can cause side reactions. total-synthesis.commasterorganicchemistry.com highfine.com, bachem.com
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄ in DMAC; other thiols. organic-chemistry.orgGenerally mild to moderate temperatures (e.g., 75°C). organic-chemistry.orgExcellent for substrates sensitive to hydrogenation (e.g., containing aryl halides). organic-chemistry.orgscientificupdate.comRequires nucleophilic reagents that may react with other electrophilic centers. organic-chemistry.org, scientificupdate.com

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules like peptides or modified natural products, multiple functional groups often require protection. numberanalytics.com An orthogonal protecting group strategy is employed, which involves using several different protecting groups that can be removed under distinct chemical conditions without affecting the others. numberanalytics.comfiveable.me The Cbz group is a cornerstone of such strategies due to its unique cleavage condition (hydrogenolysis). masterorganicchemistry.com

The Cbz group is orthogonal to the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.comnumberanalytics.com

Boc is labile to strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.comorganic-chemistry.org

Fmoc is labile to base (e.g., piperidine). masterorganicchemistry.com

Cbz is stable to both acid and base but is cleaved by hydrogenolysis. total-synthesis.commasterorganicchemistry.com

This orthogonality allows chemists to selectively unmask a specific amine at a desired stage of the synthesis to perform a reaction, while other amines remain protected. numberanalytics.com For example, a molecule can be synthesized with a Cbz-protected amine and a Boc-protected amine. masterorganicchemistry.com The Boc group can be removed with acid to reveal a free amine for a coupling reaction, leaving the Cbz group intact. numberanalytics.com Later in the synthesis, the Cbz group can be removed via hydrogenation without disturbing other parts of the molecule. masterorganicchemistry.comnumberanalytics.com

A specific research application of this strategy was demonstrated in the synthesis of dendrons for drug delivery. acs.org Researchers introduced a Cbz-protected group in the repeating scaffold units and a Boc-protected amino group at the periphery. acs.org This allowed for the selective cleavage of the Boc groups to attach a tumor-targeting moiety, followed by the separate cleavage of the Cbz groups via hydrogenolysis to load an anti-tumor drug onto the scaffold. acs.org

Orthogonality of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStabilityReference
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂/Pd-C)Stable to acid and base. total-synthesis.commasterorganicchemistry.com total-synthesis.com, masterorganicchemistry.com
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable to base and hydrogenolysis. organic-chemistry.org masterorganicchemistry.com, organic-chemistry.org
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Stable to acid and hydrogenolysis. masterorganicchemistry.com masterorganicchemistry.com

Applications of N Cbz D Alanine in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent, well-defined stereochemistry of N-Cbz-d-alanine makes it an invaluable starting material in asymmetric synthesis. The presence of the chiral center from D-alanine (B559566) allows for the stereocontrolled introduction of this specific configuration into larger, more complex target molecules. mdpi.com The Cbz protecting group is stable under a variety of reaction conditions but can be removed selectively, often through mild methods like catalytic hydrogenation, which preserves the stereochemical integrity of the molecule.

The incorporation of D-amino acids into peptide chains is a critical strategy for enhancing the biological activity and metabolic stability of peptide-based therapeutics. D-amino acids can increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. libretexts.org this compound serves as a primary reagent for introducing the D-alanine stereocenter. chemicalbook.com Its use in solid-phase peptide synthesis (SPPS) and solution-phase methods allows for the precise placement of a D-alanine residue within a peptide sequence, a key step in the development of robust peptide drugs. guidechem.com The Cbz group effectively protects the amine functionality during coupling reactions, preventing unwanted side reactions and racemization at the chiral center.

Phosphonopeptides are analogues of natural peptides where one or more amide bonds are replaced by a phosphonate (B1237965) or phosphinic acid linkage. These mimics of the transition state of peptide bond hydrolysis are potent enzyme inhibitors. nih.govresearchgate.net this compound is a key precursor in the synthesis of chiral phosphonopeptides.

For instance, novel inhibitors of the VanX enzyme, which is involved in vancomycin (B549263) resistance in bacteria, have been synthesized using this compound derivatives. nih.gov The synthesis involves coupling an N-Cbz protected methyl 1-aminoethylphosphonochloridate with a D-alanine methyl ester. nih.gov Subsequent hydrolysis and hydrogenolysis yield the target phosphonodipeptide, N-[(1-aminoethyl)hydroxyphosphinyl]-d-alanine, which acts as a competitive inhibitor of VanX. nih.gov Similarly, this compound can be used to prepare phosphonodipeptide inhibitors of D-alanine:D-alanine ligase. nih.gov Mannich-type reactions involving this compound amides, aldehydes, and aryldichlorophosphines have also been employed to create phosphinopeptides containing a C-terminal α-aminoalkylphosphinic acid. researchgate.net

Chiral α-aminoaldehydes are versatile intermediates in organic synthesis, serving as precursors for α-amino alcohols, hydroxyethylamine dipeptide isosteres, and various heterocyclic compounds. However, their synthesis is challenging due to their propensity for racemization. jst.go.jporgsyn.org The reduction of this compound provides a direct route to the corresponding chiral α-aminoaldehyde, N-Cbz-d-alaninal.

Several methods have been developed for this transformation. A one-pot reaction involving activation of the this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H) has been shown to produce the desired aldehyde in good yield and with complete stereointegrity. researchgate.netrsc.org Direct reduction of N-Cbz-amino acid esters with DIBAL-H is also effective. jst.go.jp A key challenge noted in these syntheses is the potential for racemization during purification, particularly via keto-enol tautomerism on silica (B1680970) gel chromatography. jst.go.jp To circumvent this, the crude aldehydes are sometimes converted into more stable derivatives like semicarbazones, which can be purified and later hydrolyzed to release the pure aldehyde without racemization. jst.go.jp

Reducing Agent Activating Agent/Substrate Conditions Outcome
Diisobutylaluminum hydride (DIBAL-H)1,1'-Carbonyldiimidazole (CDI)One-pot reactionGood isolated yields with complete stereointegrity. researchgate.netrsc.org
Diisobutylaluminum hydride (DIBAL-H)N-Cbz-amino acid esterToluene (B28343) or other inert solventEffective reduction, but racemization can occur during silica gel purification. jst.go.jp
Sodium borohydrideN/A (used on the product aldehyde)N/AReduces the aldehyde to the corresponding Cbz-aminoalcohol, used to check stereopurity. jst.go.jp

This table summarizes methods for the synthesis of α-aminoaldehydes from N-Cbz-amino acids.

α-Ureidopeptidomimetics are peptide mimics containing a urea (B33335) linkage in place of an amide bond. These structures are of interest in medicinal chemistry as they can mimic peptide conformations and participate in hydrogen bonding. A straightforward, one-pot synthesis of α-ureidopeptidomimetics has been developed using N-Cbz-protected amino acid esters, including this compound methyl ester. researchgate.netresearchgate.net

The reaction proceeds by treating the Cbz-protected amino acid ester with 2-chloropyridine (B119429) and triflic anhydride (B1165640) (Tf₂O). researchgate.net This combination generates a highly reactive isocyanate intermediate in situ. The isocyanate is not isolated but is immediately trapped by another amino acid ester present in the reaction mixture to form the desired α-ureidopeptidomimetic. researchgate.net This protocol is notable for being mild, high-yielding (89-96%), and free from racemization. researchgate.net

This compound is a valuable building block for constructing chiral heterocyclic systems. A prominent example is the synthesis of tetramic acids (pyrrolidine-2,4-diones), a core structure found in many bioactive natural products. orgsyn.org

The synthesis can be achieved via a Meldrum's acid-mediated reaction. orgsyn.orguitm.edu.my In this approach, the N-protected amino acid (such as this compound) is coupled with Meldrum's acid using a carboxyl activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of a base. uitm.edu.my The resulting intermediate undergoes cyclization to form the N-protected tetramic acid, preserving the stereochemistry at the C5 position. orgsyn.org The choice of the N-protecting group (Cbz, Boc, etc.) can significantly influence the reaction yield. orgsyn.org The resulting tetramic acids are versatile intermediates themselves, amenable to various functionalizations. orgsyn.org

N-Protecting Group Coupling/Activating Agent Key Reagent Product Type
BocEDC.HCl, DMAPMeldrum's acid5-substituted pyrrolidine-2,4-dione (B1332186) (Tetramic Acid). uitm.edu.my
Cbz, Boc, FmocDCC or EDCIMeldrum's acidN-protected Tetramic Acid. orgsyn.org

This table outlines the synthesis of tetramic acids from N-protected amino acids.

Formation of α-Ureidopeptidomimetics

Derivatization and Coupling Reactions Beyond Peptide Synthesis

The utility of this compound extends beyond its role in standard peptide synthesis, finding application in various other derivatization and coupling reactions. The Cbz protecting group is compatible with a wide range of reagents, allowing for diverse chemical transformations. thieme-connect.de

For instance, this compound can be converted into N-protected amino acid azides using reagents like propanephosphonic acid anhydride (T3P®) and sodium azide (B81097). core.ac.uk These azides can then undergo a Curtius rearrangement in situ to form isocyanates, which are trapped with another amino acid ester to produce α-ureidopeptidomimetics in a one-pot process. core.ac.uk Modern coupling reagents developed to minimize racemization, such as those based on OxymaPure, are effective for coupling N-Cbz-protected amino acids in various contexts, including the formation of complex amides and esters beyond simple peptides. thieme-connect.decsic.es The reduction of the carboxylic acid group in this compound to an alcohol yields N-Cbz-D-alaninol, which is itself a chiral building block for more complex molecules, such as densely functionalized iminosugars. acs.org These examples highlight the versatility of this compound as a robust chiral synthon for constructing a wide array of complex organic molecules.

Amidation and Amide Bond Formation Mechanisms

The formation of an amide (or peptide) bond is a cornerstone of organic and medicinal chemistry. This compound serves as a key substrate in these reactions. However, the direct reaction between a carboxylic acid and an amine is generally inefficient because amines, being basic, deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid.

DCC-Mediated Amidation

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for forming amide bonds from carboxylic acids and amines, a reaction critical in peptide synthesis. libretexts.org The primary functions of DCC are to circumvent the acid-base reaction and to convert the carboxylic acid's hydroxyl group into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine. chemistrysteps.com

The mechanism proceeds as follows:

Activation: The DCC molecule, with its reactive carbodiimide (B86325) functionality (RN=C=NR), is protonated by the carboxylic acid of this compound. This deprotonation of the acid enhances the electrophilicity of the DCC's central carbon. libretexts.orgchemistrysteps.com

O-Acylisourea Formation: The resulting carboxylate anion acts as a nucleophile, attacking the activated DCC to form a highly reactive O-acylisourea intermediate. This intermediate effectively contains a good leaving group attached to the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack: A primary or secondary amine then attacks the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgkhanacademy.org

Amide Formation and Byproduct: The tetrahedral intermediate collapses, forming the desired amide bond and releasing dicyclohexylurea (DCU) as a byproduct. libretexts.org DCU is a stable, insoluble solid that can be easily removed from the reaction mixture by filtration.

Reactions are typically performed in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Reagent/ConditionPurpose in DCC-Mediated Amidation
This compound Carboxylic acid component with a protected amine.
Amine Nucleophile for amide bond formation.
DCC Coupling agent; activates the carboxyl group. chemistrysteps.com
DCM or DMF Aprotic solvent.
HOBt (optional) Additive to reduce racemization and improve efficiency.
Dicyclohexylurea (DCU) Insoluble byproduct of the reaction.

Grignard Reagent-Mediated Amidation

A more recent, facile method for amidation involves the use of Grignard reagents. This one-pot procedure transforms N-Cbz-protected amines into amides with high efficiency. nih.gov The protocol involves the in-situ generation of isocyanate intermediates from the N-Cbz protected amine using 2-chloropyridine and trifluoromethanesulfonyl anhydride. nih.gov These highly reactive isocyanates then readily react with alkyl or aryl Grignard reagents to furnish the corresponding amides in high yields. nih.govacs.org This method has proven effective for a variety of N-Cbz-protected aliphatic and aryl amines. nih.gov

Formation of Active Esters (e.g., with p-nitrophenol)

Active esters are valuable intermediates in peptide synthesis, as the ester group is sufficiently reactive to be displaced by the amino group of another amino acid. This compound can be efficiently converted into such active esters. A prominent example is the formation of this compound p-nitrophenyl ester. chemicalbook.com This is typically achieved through an esterification reaction, such as the Steglich esterification, where DCC is used to couple this compound with p-nitrophenol. This specific reaction demonstrates high efficiency, with reported yields of 86%. The resulting p-nitrophenyl ester is more reactive than the parent carboxylic acid, facilitating subsequent amide bond formation under mild conditions. arkat-usa.org

Nucleophilic Substitution Reactions

While the primary use of this compound involves reactions at its carboxylic acid group, its structure can participate in or be synthesized via nucleophilic substitution reactions, often with the goal of creating non-proteinogenic amino acids. A key challenge in such reactions at the α-carbon is the potential for racemization. ajol.info

An alternative approach for producing d-amino acids involves the stereoselective nucleophilic substitution on derivatives of readily available L-amino acids. ajol.info For instance, attempts have been made to convert L-phenylalanine ethyl ester into its d-isomer via activation and substitution with an azide nucleophile, though this can result in partially racemized products. ajol.info

In a different context, the N-Cbz protected backbone allows for regioselective nucleophilic attack when part of a strained ring system. For example, N-Cbz-L-serine-β-lactone reacts with trimethylsilylamines in acetonitrile (B52724) primarily via alkyl-oxygen cleavage (attack at the β-carbon) to yield optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net This demonstrates how the N-Cbz protecting group can direct the outcome of nucleophilic substitution reactions on related substrates. researchgate.net

Reactivity with Organometallic Reagents for Chiral Catalyst Synthesis

The chiral nature of this compound and related derivatives makes them valuable starting materials for the synthesis of chiral ligands and catalysts. Organometallic reagents are frequently used to form new carbon-carbon bonds in these syntheses.

One notable application is the nickel-catalyzed enantioconvergent coupling of N-hydroxyphthalimide (NHP) esters of protected α-amino acids with alkylzinc reagents. nih.gov This method allows for the synthesis of highly enantioenriched protected dialkyl carbinamines, which are important chiral building blocks. nih.gov While optimized for N-Boc protected amino acids, the methodology has been successfully applied to N-Cbz-protected substrates like N-Cbz-proline, suggesting its applicability to this compound for creating novel chiral structures. nih.gov Furthermore, Grignard reagents have been used to introduce side chains in the synthesis of chiral dipeptide isosteres. beilstein-journals.org

Electrochemical Synthesis Applications

Electrochemistry offers a powerful and green alternative to traditional chemical methods for organic synthesis. For N-protected amino acids, electrochemical methods provide unique pathways for functionalization.

Decarboxylative α-Alkoxylation of N-Protected α-Amino Acids

A significant electrochemical application involving this compound and similar compounds is the decarboxylative α-alkoxylation, a type of non-Kolbe electrolysis. rsc.orgrsc.org This reaction transforms N-protected α-amino acids into synthetically valuable N-protected (1-alkoxyalkyl)amines. rsc.orgresearchgate.net

The process occurs under mild electrochemical conditions:

Oxidation and Decarboxylation: The N-protected α-amino acid undergoes a one-electron oxidation at the anode, followed by rapid decarboxylation (loss of CO₂). rsc.org

Formation of N-Acyliminium Cation: This sequence generates a highly reactive, prochiral N-acyliminium cation intermediate. rsc.orgrsc.org

Nucleophilic Trapping: In an alcohol solvent, such as methanol (B129727), the N-acyliminium cation is immediately trapped by the solvent molecule. rsc.orgrsc.org

This reaction has been standardized using modern electrochemical equipment (e.g., ElectraSyn 2.0), allowing for the efficient and repeatable synthesis of N-protected (1-methoxyalkyl)amines from various N-protected amino acids, including N-Cbz-α-alanine, in excellent yields, often exceeding 90%. rsc.orgresearchgate.net The resulting products are stable and serve as important precursors for α-amidoalkylation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

ParameterDetails of Decarboxylative α-Alkoxylation
Substrate This compound (or other N-protected α-amino acids) rsc.org
Reaction Type Non-Kolbe Electrochemical Oxidation rsc.org
Key Intermediate N-Acyliminium Cation rsc.org
Nucleophile/Solvent Alcohol (e.g., Methanol) rsc.org
Product N-Cbz-(1-methoxyethyl)amine rsc.org
Typical Yield >90% rsc.orgresearchgate.net

N Cbz D Alanine in Medicinal Chemistry and Peptide Science

Integration into Peptide Synthesis

The incorporation of N-Cbz-d-alanine into peptide chains is a key strategy employed to enhance the therapeutic potential of synthetic peptides. Its application spans both solid-phase and solution-phase synthesis methodologies, offering a versatile tool for medicinal chemists.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is a widely utilized building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. nih.gov In SPPS, the growing peptide is anchored to an insoluble resin support, allowing for the sequential addition of amino acids. beilstein-journals.org The Cbz group's stability under various coupling conditions makes this compound compatible with different SPPS strategies. Although the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more common in modern SPPS due to its base-lability, the Cbz group, which is typically removed by strong acids or catalytic hydrogenation, still finds application, particularly in specific synthetic schemes. nih.govbeilstein-journals.org The use of this compound in SPPS facilitates the creation of peptides containing d-amino acids, which can confer desirable biological properties. nih.gov

Role of D-Amino Acids in Peptide Stability and Bioactivity

The introduction of d-amino acids, such as d-alanine (B559566), into peptide sequences is a well-established strategy to improve their pharmacokinetic profiles. Peptides composed exclusively of l-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. researchgate.netbiorxiv.org The incorporation of d-amino acids renders the peptide bonds resistant to cleavage by these enzymes, thereby increasing the peptide's stability and in vivo half-life. nih.govresearchgate.netbiorxiv.org

Beyond enhancing stability, the presence of d-amino acids can also profoundly influence the bioactivity of a peptide. nih.govfrontiersin.org The specific stereochemistry of a d-amino acid can be critical for receptor recognition and binding. nih.gov For instance, the opioid peptide dermorphin (B549996) requires a d-alanine residue for effective binding to its receptor. nih.gov The strategic placement of d-amino acids can alter the peptide's conformation, which in turn can affect its interaction with biological targets. nih.govresearchgate.net

Key Research Findings on D-Amino Acid Incorporation:

FindingImpact on PeptideReference(s)
Increased resistance to proteolytic degradationEnhanced stability and longer in vivo half-life nih.govresearchgate.netbiorxiv.org
Altered peptide conformationModified receptor binding and bioactivity nih.govresearchgate.net
Crucial for receptor recognitionEssential for the biological function of certain peptides nih.gov

Coupling Reactions with Other Amino Acids

The formation of a peptide bond between this compound and another amino acid is a fundamental step in peptide synthesis. This coupling reaction requires the activation of the carboxylic acid group of the this compound to facilitate nucleophilic attack by the amino group of the incoming amino acid. beilstein-journals.org

Development of Peptide-Based Drugs and Enzyme Inhibitors

The unique properties of this compound make it a valuable precursor in the synthesis of various bioactive molecules, including antibiotics and enzyme inhibitors. guidechem.com

Precursor in Antibiotic Synthesis (e.g., d-cycloserine)

This compound serves as a key starting material in some synthetic routes for the broad-spectrum antibiotic d-cycloserine (B1669520). researchgate.net D-cycloserine functions by inhibiting two essential enzymes in bacterial cell wall biosynthesis: alanine (B10760859) racemase and D-alanine:D-alanine ligase. toku-e.comnih.gov Alanine racemase is responsible for the conversion of L-alanine to D-alanine, and D-alanine:D-alanine ligase catalyzes the formation of the D-Ala-D-Ala dipeptide, a crucial component of peptidoglycan. nih.govnih.gov By acting as a competitive inhibitor of these enzymes, d-cycloserine disrupts cell wall synthesis, leading to bacterial cell death. toku-e.comnih.gov The synthesis of d-cycloserine from N-Cbz-d-serine, a related protected d-amino acid, has been reported, highlighting the utility of such precursors in accessing this important antibiotic. nih.gov

Substrate Analogs and Inhibitors for Proteolytic Enzymes

The incorporation of this compound into peptide sequences can be used to create substrate analogs and inhibitors for proteolytic enzymes. researchgate.net Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes. Designing specific inhibitors for these enzymes is a major focus of drug discovery.

By replacing a natural L-amino acid with its D-enantiomer at a specific position in a peptide substrate, researchers can create a molecule that binds to the enzyme's active site but is resistant to cleavage. researchgate.net This makes this compound and peptides derived from it useful tools for studying enzyme kinetics and for developing potent and specific enzyme inhibitors. For instance, Cbz-protected amino acids are used in the synthesis of fluorogenic substrates for assaying protease activity. thermofisher.com These substrates, when cleaved by the target protease, release a fluorescent molecule, allowing for the sensitive detection of enzyme activity. thermofisher.com

Phosphonopeptide Inhibitors of Bacterial Enzymes (e.g., VanX, D-alanine:D-alanine ligase)

This compound serves as a critical starting material in the synthesis of phosphonopeptides, which are potent inhibitors of bacterial enzymes essential for cell wall synthesis. encyclopedia.pubmdpi.com These synthetic peptide analogues, where a phosphonamidate bond replaces a standard peptide bond, are designed to mimic the transition state of enzymatic reactions, leading to effective inhibition. encyclopedia.pubnih.govresearchgate.net

Research has focused on developing these inhibitors to target enzymes like D-alanine:D-alanine ligase (Ddl) and VanX, which are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. encyclopedia.pubnih.govnih.gov

D-alanine:D-alanine ligase (Ddl): Scientists have synthesized phosphonodipeptide inhibitors of D-alanine:D-alanine ligase using N-Cbz-protected intermediates. encyclopedia.pubmdpi.com In one approach, N-Cbz-protected diphenyl 1-aminoethylphosphonate was converted into a phosphonochloridate intermediate. encyclopedia.pubmdpi.comnih.gov This intermediate was then coupled with a methyl alaninate (B8444949) to create the final phosphonodipeptide. encyclopedia.pubmdpi.comnih.gov This resulting molecule was found to be a competitive inhibitor of D-alanine:D-alanine ligase, with an inhibition constant (Ki) in the micromolar range (close to 10-6 M), demonstrating its potential to disrupt bacterial cell wall formation. encyclopedia.pubmdpi.comnih.gov

VanX: To combat vancomycin-resistant bacteria, researchers have targeted VanX, a Zn(II) metalloenzyme. encyclopedia.pubnih.gov A notable inhibitor, N-[(1-aminoethyl)hydroxyphosphinyl]-d-alanine, was synthesized through a process involving the coupling of N-Cbz protected methyl 1-aminoethylphosphonochloridate with methyl d-alaninate. encyclopedia.pubnih.gov The resulting phosphonodipeptide acts as a partial competitive inhibitor of VanX. encyclopedia.pubnih.gov

Table 1: Inhibition Data for Phosphonopeptide Inhibitors Derived from this compound Precursors

Target EnzymeInhibitor TypeInhibition Constant (Ki)Reference
D-alanine:D-alanine ligasePhosphonodipeptide~1 µM (10-6 M) encyclopedia.pub, nih.gov
VanXN-[(1-aminoethyl)hydroxyphosphinyl]-d-alanine36 µM encyclopedia.pub, nih.gov

Applications in Structural Biology

The unique structural properties of D-amino acids, made accessible for synthesis via precursors like this compound, are valuable in the field of structural biology.

This compound derivatives, such as N-α-Carbobenzoxy-D-alanine methyl ester, serve as important precursors for X-ray crystallography studies. By incorporating these D-amino acid derivatives into synthetic peptides, researchers can facilitate the crystallization of these peptides or their complexes with proteins. The resulting crystal structures provide high-resolution, atomic-level insights into molecular architecture. This information is fundamental for understanding protein function, enzyme mechanisms, and the specific interactions between molecules, which in turn supports rational drug design efforts. The study of the crystal structure of target enzymes like D-alanine-D-alanine ligase is crucial for developing novel antibacterial drugs. nih.gov

Biosensing Applications of D-Alanine Derivatives

Derivatives of D-alanine, synthesized using this compound as a protected starting material, are being leveraged for advanced biosensing applications, particularly for the specific detection of bacteria. researchgate.net This specificity arises because D-alanine is an essential component of the peptidoglycan in bacterial cell walls, a structure not present in mammalian cells. researchgate.netthno.org

The unique metabolic requirement for D-alanine in bacteria allows for the design of highly selective detection methods. researchgate.netthno.org

Positron Emission Tomography (PET) Imaging: Studies have demonstrated that radiolabeled D-alanine, specifically d-[3-¹¹C]alanine, can function as a PET sensor for bacterial infections. This derivative shows specific uptake in pathogenic bacteria, enabling more precise imaging and detection compared to less specific tools.

Colorimetric Nanosensors: A broad-spectrum bacterial detection system has been developed using gold nanoparticles (AuNPs) modified with D-alanyl-D-alanine. thno.org In the presence of bacteria, which interact with the D-alanyl-D-alanine on the nanoparticle surface, the AuNPs aggregate. thno.org This aggregation event leads to a distinct and visually observable color change from red to blue, providing a rapid method for identifying pathogens. thno.org

Fluorescence Turn-On Imaging: A dual-functional probe based on D-alanine (TPEPy-D-Ala) has been engineered for both imaging and ablation of bacteria. researchgate.net This probe can be metabolically integrated into the bacterial peptidoglycan. researchgate.net Once incorporated, its intramolecular motion is restricted, activating a strong fluorescent signal (a phenomenon known as aggregation-induced emission) that allows for clear imaging of intracellular bacteria within living host cells. researchgate.net

Table 2: Biosensing Methods Using D-Alanine Derivatives

MethodD-Alanine Derivative UsedPrinciple of DetectionApplicationReference
PET Imagingd-[3-¹¹C]alanineSpecific uptake and accumulation of the radiolabeled amino acid by bacteria.In vivo bacterial infection imaging.
Colorimetric SensingD-alanyl-D-alanine-modified AuNPsBacteria-induced aggregation of nanoparticles causes a red-to-blue color change.Rapid visual pathogen detection. thno.org
Fluorescence Turn-On ImagingTPEPy-D-AlaMetabolic incorporation into peptidoglycan restricts motion and activates fluorescence.Imaging of intracellular bacteria. researchgate.net

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods

Chromatography is a cornerstone for the analysis of N-Cbz-d-alanine, enabling the separation of this compound from its enantiomer, impurities, and reaction byproducts.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

The separation of this compound from its L-enantiomer is critical, as the biological activity of peptides often depends on the specific stereochemistry of their constituent amino acids. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. chemistrydocs.com

The principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the resolution of N-protected amino acids. science.govresearchgate.net For instance, a Chiralpak® AD-H column, which has an amylose-based selector, has been effectively used with a mobile phase of hexane (B92381) and isopropanol (B130326) to resolve this compound and N-Cbz-l-alanine. Similarly, macrocyclic glycopeptide-based CSPs, like those using vancomycin (B549263) or teicoplanin, have demonstrated excellent selectivity for N-Cbz protected amino acids in reversed-phase mode. springernature.comresearchgate.netsigmaaldrich.com The choice of mobile phase, including the type of organic modifier and its concentration, as well as pH, can significantly influence the separation. researchgate.net

Parameter Condition Reference
Technique Chiral High-Performance Liquid Chromatography (HPLC) chemistrydocs.com
Stationary Phase Chiralpak® AD-H (amylose-based)
Mobile Phase Hexane/Isopropanol
Application Enantiomeric resolution of this compound and N-Cbz-l-alanine

HPLC for Purity and Reaction Monitoring

Standard reversed-phase HPLC is an indispensable tool for assessing the chemical purity of this compound and for monitoring the progress of chemical reactions. nih.govgoogle.comvwr.com Purity is typically determined by analyzing the sample on a C18 reversed-phase column and quantifying any impurities present. nih.gov A purity of greater than 98.0% is often specified for commercial-grade this compound, as determined by HPLC. vwr.comtcichemicals.com

In synthetic applications, such as peptide coupling reactions, HPLC is used to track the consumption of the starting material (this compound) and the formation of the desired product over time. csic.es For example, during the enzymatic deprotection of N-Cbz-protected amino acids, reaction progress can be monitored by stopping the reaction at intervals and analyzing the samples by HPLC. google.com

Parameter Condition Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (HPLC) nih.govpsu.eduresearchgate.net
Stationary Phase C18 column nih.gov
Application Purity assessment, reaction monitoring google.comcsic.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Racemization Analysis

Racemization, the conversion of one enantiomer into a mixture of both, is a potential side reaction during peptide synthesis that can compromise the biological activity of the final product. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to detect and quantify the extent of racemization of amino acid derivatives like this compound. researchgate.net

For GC-MS analysis, the amino acid is typically derivatized to make it volatile. A common method involves conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov The derivatized sample is then separated on a chiral GC column, which allows for the resolution of the enantiomers. The mass spectrometer provides definitive identification and quantification of each enantiomer. nih.govresearchgate.net This technique has been successfully used to confirm the stereochemical integrity of amino acids in dipeptides synthesized using various coupling reagents. researchgate.netcore.ac.uk

Parameter Condition Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netresearchgate.net
Derivatization N-trifluoroacetyl-O-alkyl esters nih.gov
Column Chiral GC column nih.gov
Application Racemization analysis, determination of enantiomeric excess mdpi.comnih.gov

Effects of Mobile Phase Modifiers on Retention Behavior

The composition of the mobile phase in HPLC plays a critical role in the retention and separation of analytes. Mobile phase modifiers, such as acids, bases, and salts, can significantly alter the interactions between the analyte, the stationary phase, and the mobile phase. arkat-usa.org

Studies have investigated the effect of ionic liquids as mobile phase modifiers on the retention of N-Cbz protected amino acids. For instance, the addition of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) to a water-acetonitrile mobile phase was found to influence the retention of N-Cbz-d-phenylalanine on a reversed-phase column. researchgate.net The concentration of the ionic liquid modifier can lead to either increased or decreased retention, depending on the specific interactions occurring. researchgate.net Similarly, the pH of the mobile phase is a crucial parameter, especially for ionizable compounds like this compound, as it affects the charge state of the molecule and its interaction with the stationary phase. springernature.comresearchgate.net Formic acid or trifluoroacetic acid are common acidic modifiers used to improve peak shape and resolution. sci-hub.se

Modifier Effect on Retention Reference
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)Can increase or decrease retention depending on concentration researchgate.net
pHAffects ionization and interaction with stationary phase springernature.comresearchgate.net
Acidic Modifiers (e.g., formic acid, TFA)Improves peak shape and resolution sci-hub.se

Spectroscopic Methods

Spectroscopic techniques provide invaluable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. researchgate.netsigmaaldrich.comicm.edu.plguidechem.commdpi.com

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, characteristic signals are observed for the methyl protons of the alanine (B10760859) moiety, the α-proton, the protons of the benzyl (B1604629) group, and the NH proton of the carbamate (B1207046). icm.edu.plscispace.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbons (from the carboxylic acid and the Cbz group), the aromatic carbons of the benzyl group, the α-carbon, and the methyl carbon. icm.edu.plscispace.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). youtube.com These experiments are particularly useful for unambiguously assigning all the proton and carbon signals in the spectrum, confirming the structure of this compound. researchgate.netharvard.edu

Technique Typical Chemical Shifts (ppm) in CDCl₃ Reference
¹H NMR ~1.4 (d, 3H, CH₃), ~4.4 (m, 1H, α-CH), ~5.1 (s, 2H, CH₂-Ph), ~5.3 (br d, 1H, NH), ~7.3 (m, 5H, Ar-H) icm.edu.plscispace.comrsc.org
¹³C NMR ~18.5 (CH₃), ~50.0 (α-CH), ~67.0 (CH₂-Ph), ~128.0-128.5 (Ar-C), ~136.0 (Ar-C ipso), ~156.0 (C=O, Cbz), ~176.0 (C=O, acid) icm.edu.plscispace.comrsc.org
2D NMR COSY, HSQC, HMBC used for structural confirmation and signal assignment youtube.comresearchgate.netharvard.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies for this compound include a prominent C=O stretching band for the carbamate group around 1700 cm⁻¹. rsc.org Additionally, the presence of the carboxylic acid gives rise to a broad O-H stretch, while C-H stretches from the aromatic and aliphatic portions are also observed. The N-H stretching vibration of the carbamate is also a key diagnostic peak. rsc.org The amide I band, associated with the carbonyl group, and other bands related to the Z group (benzyloxycarbonyl) on the side chain are also identifiable. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic AcidO-H StretchBroad band
CarbamateN-H Stretch~3300
Aromatic/AliphaticC-H Stretch~2900-3100
CarbamateC=O Stretch~1700 rsc.org
AmideAmide I (C=O Stretch)~1692 researchgate.net
AmideAmide II (N-H Bend)~1530 researchgate.net

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr disc, ATR). nih.gov

Mass Spectrometry (e.g., MS, HRMS, MALDI-TOF-MS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₃NO₄. The molecular weight of this compound is approximately 223.23 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable technique for analyzing this compound, especially in complex mixtures. It can be used to quantify the compound and its potential hydrolysis products, such as free D-alanine (B559566). Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is another technique that can be used for the analysis of this compound and its derivatives. chinesechemsoc.org

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum shows a molecular ion peak at m/z 223. Key fragment ions observed include those at m/z 108, 107, 91, 79, and 77, which correspond to the tropylium (B1234903) ion and other fragments of the benzyl group. chemicalbook.com

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the benzene (B151609) ring in the carbobenzyloxy group results in characteristic UV absorption.

This compound typically exhibits a maximum absorption (λmax) in the ultraviolet region, primarily due to the π → π* transitions of the aromatic ring. In studies involving similar compounds, the absorption maximum is often observed around 210 nm to 230 nm. daicelchiral.comdaicelchiral.com The exact position and intensity of the absorption peak can be influenced by the solvent used for the analysis. researchgate.net

Advanced Computational and Modeling Approaches

Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Predict Spectroscopic Data: Theoretical vibrational frequencies from DFT calculations can be compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net Similarly, electronic transitions can be calculated to help interpret UV-Vis spectra. nih.gov

Elucidate Reaction Mechanisms: DFT can model reaction pathways, such as the pH-dependent cleavage of the Cbz group, providing insights into the transition states and energy barriers involved.

Analyze Molecular Properties: DFT is used to calculate various molecular properties, including optimized geometries, bond lengths, bond angles, and charge distributions. researchgate.netresearchgate.net

Studies on related N-Cbz protected amino acids have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to study reaction energies and potential energy surfaces. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Solution Properties and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal:

Conformational Analysis: MD simulations can explore the different conformations that this compound adopts in solution, providing information about its flexibility and preferred shapes. researchgate.net

Solvation Effects: These simulations can model the interactions between this compound and solvent molecules, helping to understand its solubility and behavior in different environments. researchgate.net

Interaction with Other Molecules: MD simulations can be used to study how this compound interacts with other molecules, such as in the context of eutectic formation with other amino acids. nih.gov

Research on N-Cbz-L-alanine has used MD simulations to study its properties in methanol (B129727) at various temperatures, analyzing structural properties like radial pair distribution functions and hydrogen bonding. researchgate.netresearchgate.net

Molecular Modeling for Receptor-Ligand Binding Studies

Molecular modeling encompasses a range of computational techniques used to visualize and predict the interaction between a ligand, such as this compound, and a biological receptor. This is particularly relevant in drug discovery and design. For this compound, molecular modeling can be applied to:

Predict Binding Affinity: Computational docking can predict how this compound or peptides containing it bind to the active site of a receptor, such as an enzyme or a protein. This can provide an estimate of the binding affinity.

Identify Key Interactions: These models can identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

Guide Drug Design: By understanding how this compound interacts with a target, researchers can design new molecules with improved binding and biological activity.

For instance, molecular modeling has been crucial in understanding the binding of D-alanine containing peptides to targets like the vancomycin receptor and in the design of novel antibiotics. rsc.org It has also been used to study the binding of D-amino acids to the NMDA receptor. mdpi.com

Elemental Analysis

The elemental composition of a pure compound provides fundamental confirmation of its chemical identity. For this compound, with the molecular formula C₁₁H₁₃NO₄, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (223.23 g/mol ). scbt.comnih.gov This analysis is a critical quality control step to verify the synthesis and purification of the compound.

The theoretical percentages for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are standard benchmarks against which experimentally determined values are compared. While specific experimental results from literature are not provided here, elemental analysis is a standard characterization technique reported for such compounds.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1159.18
HydrogenH1.0081313.1045.87
NitrogenN14.01114.016.27
OxygenO16.00464.0028.67
Total 223.224 100.00

Optical Purity Determination

Determining the optical purity, or enantiomeric excess (ee), of this compound is crucial, given its use as a chiral building block in stereoselective synthesis. cymitquimica.com The primary and most effective technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govrsc.org This method allows for the separation of the D- and L-enantiomers, enabling precise quantification of the enantiomeric excess of the desired D-enantiomer.

Several HPLC-based approaches have been documented for the analysis of N-protected amino acids. A normal phase chiral HPLC assay is a reported method for determining the optical purity of closely related Cbz-protected amino acids. google.com The separation of the racemic mixture, CBZ-DL-Alanine, has been demonstrated using specific chiral columns, which is the underlying principle for assessing the enantiomeric purity of a single enantiomer sample. registech.com The enantiomeric excess is typically required to be high, with commercial products often specifying a minimum of 98.0% ee. tcichemicals.com

Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR in the presence of chiral solvating agents, can also be employed to determine the enantiomeric composition of chiral amines and their derivatives. arkat-usa.org

Table 2: Methods for Optical Purity Determination of this compound

TechniqueMethod DetailsPurpose
Chiral HPLCUtilizes a chiral stationary phase (e.g., polysaccharide-based) to physically separate enantiomers. nih.govresearchgate.netQuantifies the ratio of D- and L-enantiomers to determine enantiomeric excess (ee). rsc.org
Normal Phase Chiral HPLCA specific application of chiral HPLC often used for protected amino acids. google.comAchieves high-resolution separation for accurate optical purity measurement. google.com
HPLC (Specific Method)Column: Reflect I-Cellulose B, 5 µm. Mobile Phase: 85/15/0.1 Hexane/Ethanol/Acetic Acid. Detection: UV at 220 nm. registech.comThis method is established for the resolution of the racemic (DL) mixture, demonstrating a viable approach for ee determination. registech.com

Stereochemical Investigations and Racemization Control

Chirality and D-Configuration in N-Cbz-d-alanine Derivatives

Chirality in this compound originates from the α-carbon of the alanine (B10760859) backbone, which is a stereocenter bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and the N-Cbz protected amino group. This arrangement allows for the existence of two non-superimposable mirror images, or enantiomers: L-alanine and D-alanine (B559566).

The designation "D" in this compound refers to its absolute configuration. In the Fischer projection, a 2D representation of a 3D molecule, the amino group of D-alanine is positioned on the right side of the chiral center. masterorganicchemistry.com This D-configuration is stereochemically opposite to the L-configuration, which is predominantly found in naturally occurring proteins in mammals. masterorganicchemistry.comontosight.ai this compound is, therefore, the derivative of the D-enantiomer of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. chemicalbook.com This protection is crucial for preventing unwanted reactions at the amino terminus during peptide synthesis. The incorporation of D-amino acids like this compound into peptide chains can enhance their stability and resistance to enzymatic degradation, making them valuable in pharmaceutical research.

Racemization Mechanisms and Prevention Strategies in Synthesis

Racemization, the conversion of a pure enantiomer into an equal mixture of both enantiomers, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final product. researchgate.net The process involves the loss of chiral integrity at the α-carbon. For this compound, this means the undesired conversion to its L-enantiomer. This loss of configuration typically proceeds through two main base-catalyzed pathways: direct enolization via abstraction of the α-hydrogen, or the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.comnih.gov The urethane-type Cbz protecting group is known to significantly reduce the tendency for oxazolone (B7731731) formation compared to N-acyl protecting groups, thereby helping to preserve the stereochemical configuration. nih.govrsc.org

The choice of base and the reaction temperature are critical factors in controlling racemization during the synthesis and coupling of this compound.

Base Choice: The basicity and steric hindrance of the base used can have a profound impact. highfine.com In the synthesis of this compound from D-alanine, using a milder base like sodium hydroxide (B78521) (NaOH) is reported to minimize racemization compared to stronger bases such as potassium hydroxide (KOH). In peptide coupling reactions, tertiary amines are commonly used. Studies have shown that for reactions with a high risk of racemization, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). highfine.combachem.com

Temperature Control: Maintaining low reaction temperatures is a crucial strategy for preventing epimerization. For the synthesis of this compound itself, keeping the temperature below 20°C is recommended to protect the chiral center of the D-alanine. Similarly, during coupling reactions, lower temperatures generally slow down the rate of racemization.

Table 1: Influence of Reaction Conditions on Racemization Control

Parameter Condition for Low Racemization Rationale
Base Milder bases (e.g., NaOH over KOH) Stronger bases more readily abstract the α-proton, initiating racemization.
Weaker tertiary amines (e.g., NMM) bachem.com Reduces the rate of base-catalyzed racemization pathways.
Sterically hindered bases (e.g., collidine) highfine.combachem.com Steric bulk can impede access to the α-proton.

| Temperature | Low temperatures (e.g., below 20°C) | The rate of racemization reactions is significantly reduced at lower temperatures. |

During multi-step syntheses, such as the N-arylation of amino acids, it is important to identify the step where racemization is most likely to occur. Research into the palladium-catalyzed N-arylation of amino acid esters has shown that racemization primarily affects the amino acid ester starting material rather than the N-arylated product. nih.gov

In one study, the N-arylation of phenylalanine tert-butyl ester was stopped at approximately 50% conversion. nih.gov The enantiomeric excess (ee) of the remaining starting material was found to be lower than its initial value, while the product was formed with high ee. nih.gov Further experiments demonstrated that the product's ee did not decrease over time under the reaction conditions, confirming that the starting material is the species undergoing racemization. nih.gov This susceptibility is attributed to the increased acidity of the α-proton in the ester, making it more prone to base-catalyzed epimerization compared to the N-aryl amino acid product. nih.gov

The synthesis of chiral α-aminoaldehydes from this compound derivatives is particularly susceptible to racemization via a keto-enol tautomerism mechanism. These aldehydes are valuable intermediates in the synthesis of peptide aldehydes and other complex molecules. researchgate.net

One common synthetic route involves the reduction of this compound esters using reagents like diisobutylaluminum hydride (DIBAL-H). researchgate.netjst.go.jp Studies have shown that while the initial reduction can proceed with high stereointegrity, significant racemization often occurs during purification, especially during silica (B1680970) gel chromatography. researchgate.netjst.go.jpresearchgate.net The slightly acidic nature of the silica gel can catalyze the tautomerization of the chiral α-aminoaldehyde to its achiral enol form. jst.go.jp Subsequent tautomerization back to the keto (aldehyde) form can occur with loss of stereochemical information, leading to a racemic or partially racemized product. jst.go.jpresearchgate.net

The choice of coupling agent is one of the most critical decisions for preventing racemization during peptide bond formation. These reagents activate the carboxyl group of this compound, making it susceptible to nucleophilic attack by the amino group of another amino acid. However, this activation can also increase the acidity of the α-proton, facilitating racemization. nih.gov

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) are widely used but can lead to significant racemization through the formation of a highly reactive O-acylisourea intermediate, which can rearrange to an oxazolone. mdpi.comnih.gov To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used in conjunction with carbodiimides. bachem.compeptide.com These additives react with the activated intermediate to form active esters that are more reactive towards the amine component but less prone to racemization. mdpi.com

Phosphonium and Uronium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient but require the presence of a base, which can itself promote racemization. bachem.com The level of racemization can vary; for instance, in one study, cyclization of a linear peptide using HATU caused racemization at an alanine residue, which was not observed when HBTU was used instead. mdpi.comnih.gov

Propanephosphonic Acid Anhydride (B1165640) (T3P®): This reagent has been shown to be very effective for amide bond formation with a low risk of racemization, even without the use of additives. core.ac.uk The combination of T3P® with a mild base like pyridine (B92270) has been successfully used to couple N-Cbz-alanine with high yield and without epimerization. core.ac.uk A comparative study showed that N-Cbz protected amino acids are generally more stable towards racemization than N-acetyl protected ones when using coupling agents like TBTU. mdpi.com

Table 2: Comparison of Coupling Agents and Racemization Risk for this compound

Coupling Agent Class Example(s) Racemization Risk Notes
Carbodiimides DCC, DIC, EDC High (without additives) Additives like HOBt or HOAt are essential to suppress racemization. bachem.comgoogle.com
Onium Salts HBTU, HATU, PyBOP Moderate to High Requires a base, which can contribute to racemization. mdpi.combachem.com Risk varies by specific reagent and substrate. nih.gov

| Phosphonic Anhydrides | T3P® | Very Low | Causes limited racemization without additives. core.ac.uk Often used with pyridine. core.ac.uk |

Keto-Enol Tautomerism in α-Aminoaldehyde Synthesis

Enantiomeric Excess Determination and Control

Maintaining and verifying the stereochemical purity of this compound and its derivatives is essential. Enantiomeric excess (ee), a measure of this purity, is determined using various analytical techniques.

Determination Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. nih.govrsc.orgsigmaaldrich.com

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral column to separate volatile derivatives of the enantiomers. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ee can be determined by converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent, such as Mosher's acid ((R)-MTPA-Cl). open.ac.uk The resulting diastereomers have distinct NMR signals that can be integrated to determine their ratio. Alternatively, chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum. arkat-usa.org

Control Strategies: Control of enantiomeric excess is achieved by carefully managing the synthetic process to minimize racemization. Key strategies include:

Optimization of Reaction Conditions: As discussed previously, the careful selection of a mild base, low reaction temperatures, and appropriate solvents is the primary method for controlling stereochemical integrity. highfine.com Design of Experiment (DOE) analysis can be a powerful tool to systematically optimize these variables for minimal racemization. nih.gov

Selection of Reagents: Choosing coupling agents and protecting groups known to suppress racemization is critical. The Cbz group itself is beneficial, and pairing it with a low-racemization coupling agent like T3P® can be highly effective. nih.govcore.ac.uk

Minimizing Exposure to Harsh Conditions: Prolonged exposure to strong bases, high temperatures, or acidic/basic purification media like silica gel should be avoided, especially for sensitive intermediates like α-aminoaldehydes. jst.go.jp

Diastereomeric Approaches in Peptide Synthesis

Diastereomeric approaches in peptide synthesis leverage the introduction of a chiral auxiliary or a chiral coupling partner to influence the stereochemical outcome of a reaction. When coupling a chiral amino acid like this compound, the existing stereocenter can direct the formation of a new stereocenter or influence the reaction's stereoselectivity. This section explores research findings where this compound is a key component in diastereoselective peptide synthesis.

One notable investigation focused on a titanium tetrachloride (TiCl₄)-mediated coupling reaction to synthesize dipeptides. rsc.org This method was employed to couple N-Cbz-protected amino acids with amino acid methyl esters. The study included the synthesis of the diastereomeric dipeptides N-Cbz-L-Ala-L-Ala-OMe and N-Cbz-D-Ala-L-Ala-OMe, which were obtained in good yields. rsc.orgrsc.org A key finding was the high preservation of stereochemical integrity at the chiral centers of the amino acids. rsc.org

The diastereomeric excess (de) for the coupling reaction to form N-Cbz-D-Ala-L-Ala-OMe was found to be ≥ 96% as determined by GC/MS analysis. rsc.orgrsc.org The high diastereoselectivity indicates that the TiCl₄-mediated method is effective in minimizing epimerization during the coupling process. rsc.org

Table 1: Diastereoselective Synthesis of N-Cbz-Dipeptides

N-Terminal Amino Acid C-Terminal Amino Acid Ester Coupling Reagent Product Diastereomeric Excess (de) Reference
This compound L-Alanine Methyl Ester TiCl₄/Pyridine N-Cbz-D-Ala-L-Ala-OMe ≥ 96% rsc.orgrsc.org
N-Cbz-L-Alanine L-Alanine Methyl Ester TiCl₄/Pyridine N-Cbz-L-Ala-L-Ala-OMe ≥ 96% rsc.orgrsc.org

Another significant application of this compound in a diastereomeric approach is in the synthesis of more complex, non-standard amino acids. For instance, Nα-Cbz-D-alanine has been utilized as a starting material in an efficient synthesis of optically pure α-methyl-α-alkenyl amino acids. nih.gov This methodology involves the condensation of Nα-Cbz-D-alanine with benzaldehyde (B42025) under acidic conditions to yield a predominantly cis-oxazolidinone. This intermediate then undergoes an enantioretentive alkylation under basic conditions. nih.gov This process demonstrates how the inherent chirality of this compound can be used to direct the stereochemistry of subsequent transformations, leading to the formation of valuable building blocks for peptide and medicinal chemistry.

The use of urethane-based protecting groups like the carbobenzyloxy (Cbz) group is generally recognized for its ability to suppress racemization during peptide coupling reactions compared to N-acyl or N-benzoyl protecting groups. ethz.ch This is because the urethane (B1682113) linkage is less prone to forming the oxazolone intermediate that facilitates racemization. ethz.ch This inherent property of the Cbz group, combined with optimized coupling methodologies, contributes significantly to maintaining the stereochemical purity when incorporating D-amino acids like this compound into peptide chains.

Enzymatic Transformations and Biocatalysis

Biocatalytic Cleavage of N-Cbz Groups

The enzymatic removal of the N-carbobenzyloxy (Cbz or Z) group is a key transformation in peptide synthesis and chiral chemistry. This biocatalytic approach avoids the harsh conditions of catalytic hydrogenation, which can be incompatible with sensitive functional groups within a molecule. mdpi.com

The utility of an enzyme is defined by its substrate specificity. Several microbial enzymes capable of hydrolyzing the amide bond of N-Cbz protected amino acids have been identified, each with a distinct substrate range and stereopreference.

Biocatalytic processes have been developed to selectively hydrolyze the N-Cbz group from both D- and L-amino acids. researchgate.net Enzymes with this capability have been isolated from various microorganisms, including Sphingomonas paucimobilis and Burkholderia phenazinium. researchgate.net The enzyme from S. paucimobilis (Cbz-ase) has been shown to deprotect a range of N-Cbz-L-amino acids with high efficiency. mdpi.comnih.gov However, its activity towards the corresponding D-enantiomers, including N-Cbz-d-alanine, is reported to be significantly slower. researchgate.net This difference in reactivity forms the basis for enantioselective transformations.

Conversely, a D-specific Cbz-hydrolase was reported to exist in Burkholderia phenazinium SC 16530, which would theoretically be ideal for deprotecting this compound. researchgate.netnih.gov However, further detailed characterization and cloning of this potentially valuable D-specific biocatalyst have not been extensively reported in subsequent literature. mdpi.comnih.gov The substrate scope of these enzymes is a critical factor, as modifications to the amino acid side chain, the carbamate (B1207046), or the benzyl (B1604629) group can dramatically affect enzyme activity and selectivity. researchgate.net

Table 1: Reported Specificity of Cbz-Deprotecting Enzymes
Enzyme SourceStereopreferenceActivity on this compoundReference
Sphingomonas paucimobilis SC 16113L-specificLow / Slow kinetics mdpi.comresearchgate.net
Burkholderia phenazinium SC 16530D-specific (reported)Presumably active, but not fully characterized researchgate.netnih.gov

The chiral nature of enzymes makes them powerful tools for resolving racemic mixtures. The enantioselectivity of Cbz-deprotecting enzymes is particularly valuable for the production of optically pure D- and L-amino acids.

The amidohydrolase from Sphingomonas paucimobilis exhibits high enantioselectivity for the L-enantiomer of Cbz-protected amino acids. nih.govscielo.org.mx When presented with a racemic mixture of N-Cbz-alanine, this enzyme preferentially cleaves the Cbz group from N-Cbz-L-alanine, leaving the this compound largely unreacted. mdpi.comscielo.org.mx This process, known as kinetic resolution, allows for the separation of the two enantiomers: the product, L-alanine, and the unreacted substrate, this compound, both with high enantiomeric excess (>99% ee). mdpi.comnih.gov This method provides an efficient route to optically pure this compound from its racemic precursor.

Modern protein engineering techniques offer the potential to tailor biocatalysts for specific industrial applications by improving their activity, stability, and substrate specificity. nih.gov These methods are highly relevant for developing enzymes suitable for the transformation of non-natural substrates like this compound.

General strategies such as directed evolution and site-directed mutagenesis are employed to alter enzyme function. nih.govneb.com Directed evolution involves creating a library of enzyme variants through random mutagenesis and screening for mutants with desired properties. nih.gov For instance, the directed evolution of an N-carbamyl-D-amino acid amidohydrolase from Agrobacterium tumefaciens successfully generated mutants with significantly improved thermal and oxidative stability. nih.gov

Site-directed mutagenesis, a rational design approach, involves making specific changes to the amino acid sequence at the enzyme's active site. neb.comnih.gov This has been used to successfully engineer the substrate specificity of D-amino-acid oxidase, enabling it to oxidize D-aspartate, a substrate it does not typically accept. nih.gov A patent related to the N-Cbz-deprotecting enzyme from S. paucimobilis notes the possibility of modifying its DNA sequence to produce proteins with altered amino acid sequences to enhance stability or reactivity. google.com While these principles are well-established, specific published studies detailing the successful engineering of a Cbz-ase for enhanced cleavage of this compound remain limited. The structural modeling of the S. paucimobilis Cbz-ase, however, opens the door for future structure-based protein engineering strategies. nih.gov

Table 2: Protein Engineering Strategies for Biocatalyst Improvement
Engineering TechniqueDescriptionPotential Application for this compoundReference
Directed EvolutionInvolves random mutagenesis and screening to identify variants with improved properties.To evolve a Cbz-ase with higher catalytic efficiency (kcat) or improved stability for cleaving this compound. nih.gov
Site-Directed MutagenesisSpecific, targeted changes to the enzyme's amino acid sequence based on structural or mechanistic data.To alter active site residues of an L-specific Cbz-ase to accommodate and efficiently turn over the D-enantiomer. neb.comnih.gov
Genetic ModificationAltering the DNA sequence to incorporate non-natural amino acids or make other modifications.To enhance the stability or reactivity of a Cbz-deprotecting enzyme. google.com

Enantioselectivity in Enzymatic Deprotection

This compound in Enzyme Inhibition Studies

Protected amino acids are frequently used as tools in biochemistry and medicinal chemistry to investigate the mechanism and specificity of enzymes, particularly proteases.

This compound and its derivatives can act as substrate analogs or inhibitors for various enzymes. A methyl ester derivative, N-α-Carbobenzoxy-D-alanine methyl ester, is utilized in studies of enzyme kinetics and inhibition. google.com It serves as a probe for proteolytic enzymes, helping to elucidate their specificity and aiding in the rational design of novel enzyme inhibitors with potential therapeutic applications. google.com The Cbz group and the D-amino acid stereochemistry provide specific structural features that can be used to map the binding pockets of enzymes. researchgate.net

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a transport vehicle for a wide array of endogenous and exogenous substances, including many drugs. nih.gov Its binding characteristics significantly influence the pharmacokinetics of these molecules.

The interaction of N-Cbz-protected amino acids with HSA has been a subject of study, particularly in the context of HSA's own enzymatic activities. Research on the reaction between HSA and an activated form of N-Cbz-alanine (N-CBZ-D(L)-AlaNP) indicates the presence of a single, highly reactive binding site on the albumin molecule. researchgate.netresearchgate.net This reactive site is located in proximity to the amino acid residue Tyrosine-411 (Tyr-411) in subdomain IIIA of HSA. researchgate.netresearchgate.net

HSA is known to bind ligands, especially those with hydrophobic and anionic features, within specific domains. nih.gov this compound, possessing a hydrophobic benzyl group and an acidic carboxylate group, fits the profile of a typical HSA ligand. The binding is often driven by hydrophobic interactions, with the hydrophobic parts of the ligand associating with nonpolar pockets on the protein, such as Sudlow sites I (in subdomain IIA) and II (in subdomain IIIA). nih.govnasa.gov Studies with other N-acyl amino acid-based surfactants have shown that both the hydrophobic tail and the amino acid headgroup significantly influence the binding affinity to serum albumin. iitkgp.ac.in

Esterase-like Activity

Enzymes exhibiting esterase activity are crucial for both the synthesis and hydrolysis of esters derived from this compound. This activity is central to the chemo-enzymatic synthesis of peptides, where enzymes can catalyze the formation of activated esters or the deprotection of C-terminal ester groups. google.comru.nl

Several studies have demonstrated the utility of esterases and proteases in reactions involving N-protected amino acid esters. For instance, D-alanine (B559566) carboxypeptidases from bacteria like Bacillus subtilis have been shown to catalyze the hydrolysis of depsipeptide substrates containing a D-alanine residue linked to D-lactic acid via an ester bond. pnas.org This highlights the inherent esterase capability of these enzymes towards D-alanine-containing substrates. The depsipeptide substrate, Diacetyl-L-lysyl-D-alanyl-D-lactate, was found to have a lower Michaelis constant (K_m) and was processed faster by the enzyme compared to the analogous peptide substrate, indicating efficient esterase activity. pnas.org

A convenient screening method for identifying microorganisms with D-stereospecific esterase activity utilizes substrates like Z-D-Ala-D-AlaOBzl (N-Cbz-d-alanyl-d-alanine benzyl ester). researchgate.net The hydrolysis of the ester bond in this turbid substrate leads to a clear halo, indicating the presence of the desired enzymatic activity. researchgate.net Furthermore, enzymes such as the BS2 esterase from Bacillus subtilis have been employed to deprotect carboxyl protecting groups like tert-butyl esters from amino acid substrates in biocatalytic cascades. nih.govrsc.org

The table below summarizes research findings related to the esterase-like activity on D-alanine derivatives.

Enzyme/SystemSubstrate ExampleTransformationKey Finding
Bacillus subtilis D-alanine carboxypeptidaseDiacetyl-L-lysyl-D-alanyl-D-lactateEster HydrolysisThe enzyme demonstrated significant esterase activity, processing the depsipeptide faster than the corresponding peptide substrate. pnas.org
Screening methodZ-D-Ala-D-AlaOBzlEster HydrolysisA turbid plate assay was developed to effectively screen for microbial D-stereospecific esterase activity. researchgate.net
Bacillus subtilis BS2 esteraseCbz-L-Phe OtBuEster Hydrolysis (Deprotection)The enzyme selectively removes the tert-butyl (OtBu) ester group in a biocatalytic cascade. nih.govrsc.org

Identification of Reactive Sites

The chemoselectivity of biocatalysis is particularly evident in the enzymatic transformations of molecules with multiple functional groups, such as protected amino acids. acs.org For this compound derivatives, the primary reactive sites for enzymatic action are the N-terminal carbobenzyloxy (Cbz) group and the C-terminal carboxylic acid or its ester derivative.

Enzymes have been identified that act specifically on these sites:

The Carbamate Linkage of the Cbz Group : A class of enzymes known as Cbz-deprotecting enzymes, or Cbz-ases, selectively hydrolyzes the carbamate bond of the N-Cbz protecting group to release the free amine. nih.govresearchgate.net An amidohydrolase from Sphingomonas paucimobilis has been characterized and shown to remove the Cbz group from various N-Cbz-amino acids. rsc.orgresearchgate.netgoogle.com This deprotection is crucial for subsequent steps in peptide synthesis. The hydrolysis of the Cbz group yields the free amino acid, benzyl alcohol, and carbon dioxide. nih.gov

The C-Terminal Ester Group : As discussed previously, esterases can selectively hydrolyze C-terminal ester groups. nih.gov This allows for orthogonal deprotection strategies where the N-terminal and C-terminal protecting groups can be removed sequentially under different enzymatic conditions. A biocatalytic cascade has been designed using a Cbz-ase and an esterase (BS2 from Bacillus subtilis) for the one-pot, two-step deprotection of a doubly-protected amino acid (Cbz-L-Phe-OtBu). nih.govrsc.org

The ability of different enzymes to target specific reactive sites with high precision allows for controlled and efficient synthetic routes that would be challenging to achieve with conventional chemical methods. nih.gov

Connections to Alanine (B10760859) Racemase Research

This compound is intrinsically linked to research on alanine racemase (Alr), a crucial bacterial enzyme. tandfonline.com Alanine racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the interconversion of L-alanine and D-alanine. wikipedia.orgebi.ac.uk D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls. wikipedia.orgtaylorandfrancis.com Since this enzyme is ubiquitous in prokaryotes but absent in higher eukaryotes, it is a prime target for the development of antimicrobial drugs. tandfonline.comwikipedia.orgebi.ac.uk

Inhibition via D-Alanine Derivatives

The strategy of targeting alanine racemase has led to the investigation of various D-alanine analogs as potential inhibitors. These molecules are designed to mimic the natural substrate, D-alanine, and interfere with the enzyme's catalytic activity.

Key research findings on the inhibition of alanine racemase by D-alanine derivatives are summarized below:

Inhibitor ClassExample InhibitorMechanism/Significance
D-Alanine Analogs D-cycloserine (B1669520)A well-known inhibitor that acts as an analog of D-alanine. tandfonline.comwikipedia.org It is used as a second-line antituberculosis drug but is associated with toxicity. tandfonline.com this compound can serve as a precursor in the synthesis of D-cycloserine.
Halogenated Analogs Beta-chloro-D-alanineInactivates alanine racemase, leading to the inhibition of bacterial growth. Its inhibitory effect can be prevented by the addition of D-alanine. nih.gov
Phosphonate (B1237965) Dipeptides AlafosfalinA phosphonopeptide that releases an inhibitor which mimics both D- and L-alanine, thereby inhibiting alanine racemase among other enzymes. tandfonline.comresearchgate.net

The development of inhibitors based on D-alanine derivatives is a cornerstone of research targeting bacterial cell wall synthesis. This compound, as a protected form of D-alanine, is a valuable building block and research tool in this field. It is used in the synthesis of more complex D-alanine derivatives and peptide-based inhibitors, contributing to the ongoing effort to discover new and more effective antibacterial agents with fewer side effects than existing drugs like D-cycloserine. tandfonline.com

Advanced Research Directions and Future Perspectives

Design and Synthesis of Complex Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and bioavailability. nih.gov N-Cbz-d-alanine is a crucial starting material in the synthesis of these complex molecules. guidechem.com The incorporation of d-amino acids, like d-alanine (B559566), into peptide chains can increase their resistance to enzymatic degradation, a significant advantage for therapeutic applications.

Researchers are actively exploring the use of this compound in the creation of novel peptidomimetic scaffolds. nih.gov For instance, new series of peptidomimetic N-substituted Cbz-4-Hyp-Hpa-amides have been designed and synthesized, showing potential as antimalarial agents. researchgate.net The synthesis often involves coupling this compound with other amino acids or complex organic molecules, sometimes employing solid-phase peptide synthesis (SPPS) techniques.

A key area of research is the development of peptidomimetics that can target specific biological pathways with high precision. The unique stereochemistry of d-alanine, introduced via this compound, can influence the three-dimensional structure of the final peptidomimetic, leading to highly selective interactions with biological targets like enzymes and receptors. google.com

Table 1: Examples of Peptidomimetics Synthesized Using this compound

Peptidomimetic ClassSynthetic ApproachPotential Application
N-substituted Cbz-4-Hyp-Hpa-amidesMulti-step organic synthesisAntimalarial researchgate.net
Dipeptidyl α,β-unsaturated estersAmidation and deprotectionAntiviral nih.gov
PhosphonopeptidesCoupling of N-Cbz protected phosphonochloridatesEnzyme inhibitors mdpi.com

Development of Novel Chiral Auxiliaries and Catalysts from this compound Derivatives

The inherent chirality of this compound makes it an excellent candidate for the development of new chiral auxiliaries and catalysts. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. renyi.hu

Derivatives of this compound are being investigated for their ability to induce asymmetry in various chemical transformations. For example, chiral templates derived from natural products like camphor (B46023) can be combined with N-Cbz-glycine (a related compound) to create complex chiral auxiliaries for the asymmetric synthesis of other amino acids. acs.org While this example uses the glycine (B1666218) derivative, the principle extends to the use of this compound for creating specific chiral environments.

Furthermore, research is underway to develop catalysts that incorporate this compound or its derivatives. These catalysts could be employed in enantioselective reactions, which are crucial for the production of single-enantiomer drugs. The development of such catalysts is a significant area of focus in green chemistry and pharmaceutical manufacturing.

Further Mechanistic Elucidation of Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing synthetic routes and developing new applications. Key reactions include the protection of the amino group, coupling reactions to form peptide bonds, and the subsequent deprotection of the Cbz group.

The standard method for introducing the Cbz group involves the reaction of d-alanine with benzyl (B1604629) chloroformate under basic conditions. The mechanism involves the deprotonation of the amino group, followed by a nucleophilic attack on the carbonyl carbon of the benzyl chloroformate.

Deprotection, or the removal of the Cbz group, is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C). This reaction proceeds via the reduction of the Cbz group to benzyl alcohol and carbon dioxide, liberating the free amine. Researchers are also exploring enzymatic deprotection methods, which offer milder reaction conditions and greater selectivity. google.com For instance, an N-CBZ-deprotecting enzyme from Sphingomonas paucimobilis has been identified and studied. google.com

Recent studies have also investigated the use of titanium tetrachloride (TiCl4) to mediate the coupling of N-Cbz-protected amino acids, including this compound, to form dipeptides with high yields and stereochemical integrity. rsc.org Understanding the precise mechanism of these and other reactions allows for greater control over the synthesis of complex molecules.

Table 2: Key Reactions and Mechanistic Details

ReactionReagents/ConditionsMechanistic Feature
Protection (Cbz group addition) d-alanine, Benzyl chloroformate, NaOHNucleophilic attack by deprotonated amino group
Peptide Coupling This compound, amino acid ester, TiCl4, pyridine (B92270)Formation of a peptide bond with high diastereoselectivity rsc.org
Deprotection (Cbz group removal) H2, Pd/CCatalytic hydrogenation
Enzymatic Deprotection N-Cbz-deprotecting enzymeSelective cleavage of the carbamate (B1207046) linkage google.com

Exploration of New Biosensing and Bioimaging Applications

The unique properties of d-amino acids are being exploited in the development of novel biosensing and bioimaging tools. Because d-amino acids are less common in nature than their l-counterparts, they can be used to create probes that are specifically recognized or metabolized by certain organisms, such as bacteria.

For example, derivatives of d-alanine have been used to create positron emission tomography (PET) sensors for detecting bacterial infections. These sensors show specific uptake by pathogenic bacteria, offering a potential advantage over traditional imaging methods.

Furthermore, the incorporation of fluorescent tags onto this compound-containing peptides is a promising strategy for bioimaging. Thiazoloindole α-amino acids, synthesized from N-Cbz-tryptophan derivatives, have shown potential for two-photon induced fluorescence, which is advantageous for biomedical imaging applications. acs.org Similar strategies could be applied using this compound as a scaffold to develop new probes for studying biological processes at the cellular and molecular level. The development of peptide-based hydrogels for bioimaging is also an active area of research. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing N-Cbz-D-alanine to ensure reproducibility in academic research?

  • Methodological Answer : Synthesis of this compound typically involves carbobenzyloxy (Cbz) protection of the amino group in D-alanine. Key steps include:

  • Protection : Use of benzyl chloroformate under alkaline conditions to introduce the Cbz group.
  • Purification : Column chromatography or recrystallization to isolate the compound, with purity verified by HPLC (>98%) or NMR (e.g., absence of residual solvents in 1^1H NMR) .
  • Characterization : Essential data includes 1^1H/13^13C NMR, IR (to confirm C=O and N-H stretches), and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in the Supporting Information .

Q. How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol to separate D- and L-enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee) .
  • Optical Rotation : Compare the observed specific rotation ([α]D_D) with literature values (e.g., +25° to +30° for D-isomer in methanol). Discrepancies may signal racemization during synthesis .
  • Circular Dichroism (CD) : Confirm Cotton effects in the 200–250 nm range, characteristic of the D-configuration.

Advanced Research Questions

Q. What experimental design strategies can address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve these:

  • Controlled Solvent Studies : Acquire NMR spectra in deuterated DMSO, CDCl3_3, and D2_2O to assess solvent-dependent shifts. For example, carboxylic proton signals vanish in D2_2O due to exchange .
  • Dynamic NMR (DNMR) : Detect slow conformational changes (e.g., rotamers) by varying temperatures (e.g., 25°C to 60°C). Split signals merging at higher temperatures indicate dynamic processes .
  • Cross-Validation : Compare data with computational models (DFT calculations for 13^13C NMR chemical shifts) to identify outliers .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols when incorporating this compound to minimize side reactions?

  • Methodological Answer :

  • Deprotection Conditions : Use 20% piperidine in DMF for Fmoc removal, but avoid prolonged exposure to prevent racemization. Monitor by LC-MS for byproducts like diketopiperazine .
  • Coupling Efficiency : Activate with HBTU/HOBt and DIEA (1:1:2 molar ratio) at 0°C to suppress epimerization.
  • Side-Chain Protection : Retain Cbz for orthogonal deprotection (e.g., hydrogenolysis with Pd/C) post-SPPS. Confirm integrity via MALDI-TOF MS after cleavage .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism. Report IC50_{50} with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points. For small datasets (n<6), use robust statistics like median-effect analysis .
  • Reproducibility : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and power analysis (≥80%) to ensure statistical validity .

Data Interpretation & Reporting

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (Td_d) with DFT-predicted bond dissociation energies (BDEs). Deviations >10% suggest unaccounted solvent or humidity effects .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Correlate with molecular dynamics (MD) simulations of hygroscopicity .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound analogs in antimicrobial research?

  • Methodological Answer :

  • Diversity-Oriented Synthesis : Synthesize analogs with systematic variations (e.g., Cbz vs. Boc protection, D/L-configuration).
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution per CLSI guidelines .
  • Mechanistic Probes : Include time-kill assays and membrane permeability tests (SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

Ethical & Methodological Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer :

  • 3Rs Principle : Follow Replacement, Reduction, and Refinement. Use in vitro models (e.g., macrophage cell lines) for preliminary toxicity screening .
  • IACUC Protocols : Justify sample sizes via power analysis and document humane endpoints (e.g., weight loss >20%) in Institutional Animal Care and Use Committee submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.